molecular formula C15H16N2O3 B457256 3-[(2-Methoxyphenoxy)methyl]benzohydrazide CAS No. 438464-05-2

3-[(2-Methoxyphenoxy)methyl]benzohydrazide

Cat. No.: B457256
CAS No.: 438464-05-2
M. Wt: 272.3g/mol
InChI Key: ROPNICPGKBBHHD-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 g/mol It is known for its unique structure, which includes a benzohydrazide moiety linked to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenoxy)methyl]benzohydrazide typically involves the reaction of 3-[(2-Methoxyphenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the benzohydrazide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy group or the benzohydrazide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzohydrazide compounds .

Scientific Research Applications

3-[(2-Methoxyphenoxy)methyl]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Hydroxyphenoxy)methyl]benzohydrazide: Similar structure but with a hydroxy group instead of a methoxy group.

    3-[(2-Chlorophenoxy)methyl]benzohydrazide: Contains a chlorine atom instead of a methoxy group.

    3-[(2-Nitrophenoxy)methyl]benzohydrazide: Features a nitro group in place of the methoxy group.

Uniqueness

3-[(2-Methoxyphenoxy)methyl]benzohydrazide is unique due to its methoxy group, which can influence its chemical reactivity and interactions with biological molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications .

Properties

IUPAC Name

3-[(2-methoxyphenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-7-2-3-8-14(13)20-10-11-5-4-6-12(9-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPNICPGKBBHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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